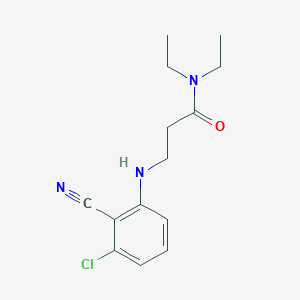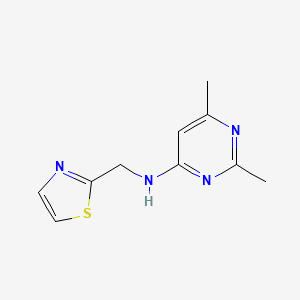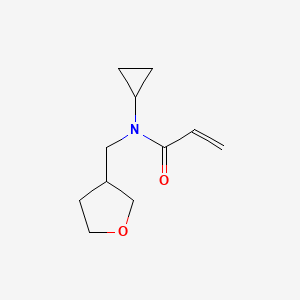
3-(3-chloro-2-cyanoanilino)-N,N-diethylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-chloro-2-cyanoanilino)-N,N-diethylpropanamide, also known as CP-690,550, is a synthetic compound that belongs to the Janus kinase (JAK) inhibitor class of drugs. JAK inhibitors are a new class of drugs that have been developed for the treatment of various autoimmune and inflammatory diseases. CP-690,550 was first discovered in 2003 by Pfizer, and it has been extensively studied for its potential therapeutic applications.
Wirkmechanismus
3-(3-chloro-2-cyanoanilino)-N,N-diethylpropanamide inhibits the activity of JAK enzymes, which are involved in the signaling pathways of various cytokines and growth factors. By inhibiting JAK enzymes, 3-(3-chloro-2-cyanoanilino)-N,N-diethylpropanamide reduces the production of inflammatory cytokines, which are responsible for the inflammation seen in autoimmune and inflammatory diseases.
Biochemical and Physiological Effects:
3-(3-chloro-2-cyanoanilino)-N,N-diethylpropanamide has been shown to have several biochemical and physiological effects. The drug reduces the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). It also reduces the activation of T cells and B cells, which are involved in the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
3-(3-chloro-2-cyanoanilino)-N,N-diethylpropanamide has several advantages for lab experiments. The drug is highly specific for JAK enzymes, which makes it a valuable tool for studying the signaling pathways of cytokines and growth factors. However, the drug has some limitations, such as its low solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
3-(3-chloro-2-cyanoanilino)-N,N-diethylpropanamide has several potential future directions. The drug has shown promise in the treatment of various autoimmune and inflammatory diseases, and it may have potential applications in other diseases such as cancer. Future research could focus on optimizing the synthesis of the drug, developing new formulations with improved solubility, and investigating its potential therapeutic applications in other diseases. Additionally, further studies could be conducted to investigate the long-term safety and efficacy of the drug.
Synthesemethoden
The synthesis of 3-(3-chloro-2-cyanoanilino)-N,N-diethylpropanamide involves several steps. The first step involves the reaction of 3-chloro-2-cyanoaniline with diethylpropanoate in the presence of a base to form 3-(3-chloro-2-cyanoanilino)-N,N-diethylpropanamide. The second step involves the hydrolysis of the ester group to form the final product, 3-(3-chloro-2-cyanoanilino)-N,N-diethylpropanamide.
Wissenschaftliche Forschungsanwendungen
3-(3-chloro-2-cyanoanilino)-N,N-diethylpropanamide has been extensively studied for its potential therapeutic applications in various autoimmune and inflammatory diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. The drug has been shown to be effective in reducing inflammation by inhibiting the activity of JAK enzymes, which play a key role in the immune system.
Eigenschaften
IUPAC Name |
3-(3-chloro-2-cyanoanilino)-N,N-diethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O/c1-3-18(4-2)14(19)8-9-17-13-7-5-6-12(15)11(13)10-16/h5-7,17H,3-4,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGVFUOJMCFIGCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CCNC1=C(C(=CC=C1)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-chloro-2-cyanoanilino)-N,N-diethylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-chlorophenyl)methyl]-3-(5-methyl-1H-1,2,4-triazol-3-yl)aniline](/img/structure/B7575744.png)

![N-[(2-methyl-1,3-thiazol-5-yl)methyl]-9H-fluoren-2-amine](/img/structure/B7575749.png)


![2-chloro-N-[(3-hydroxyphenyl)methyl]-N-methylacetamide](/img/structure/B7575763.png)




![2-chloro-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methylacetamide](/img/structure/B7575801.png)
![1-{4-[(Dimethylamino)methyl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B7575803.png)
![N-(1-morpholin-4-ylpropan-2-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7575808.png)
